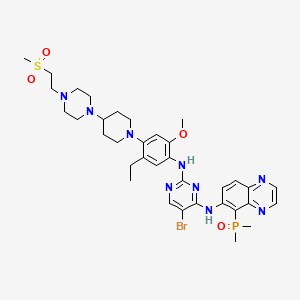

m7GpppGpG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

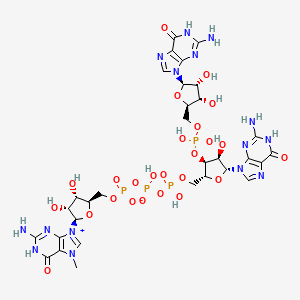

The compound “m7GpppGpG” is a trinucleotide cap analogue and oligonucleotideThis compound is commonly found at the 5’ end of eukaryotic messenger RNA (mRNA) and plays a crucial role in various RNA metabolic processes, including pre-mRNA splicing, mRNA transport, and the initiation of protein biosynthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m7GpppGpG typically involves the use of RNA polymerases such as T7 RNA polymerase or SP6 RNA polymerase. These enzymes are primed with 7-methylguanosine triphosphate (m7GTP) and guanosine triphosphate (GTP) to produce the capped RNA. The reaction conditions often include a suitable buffer, magnesium ions, and a template DNA containing the desired sequence .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale in vitro transcription reactions. These reactions are optimized for high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The capped RNA is then dried and stored as a sodium salt for further use .

Types of Reactions:

Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.

Substitution: The compound can participate in substitution reactions, particularly at the phosphate groups, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions:

Enzymatic Reactions: Enzymes such as RNA polymerases and exonucleases are commonly used in reactions involving this compound. .

Major Products Formed:

Capped RNA: The primary product formed from reactions involving this compound is capped RNA, which is essential for efficient translation and stability of mRNA

Chemistry:

RNA Synthesis: this compound is used in the synthesis of capped RNA for various biochemical and structural studies.

Biology:

Gene Expression Studies: The compound is crucial for studying the regulation of gene expression and RNA metabolism.

RNA Stability: It helps in understanding the mechanisms of RNA stability and degradation.

Medicine:

Cancer Research: this compound and its modifications are being studied for their roles in cancer development and drug resistance.

Therapeutic Applications: The compound is explored for potential therapeutic applications, including RNA-based therapies.

Industry:

Mécanisme D'action

The mechanism of action of m7GpppGpG involves its role as a cap structure at the 5’ end of eukaryotic mRNA. This cap structure is essential for the initiation of translation, as it recruits various proteins required for the formation of the translation initiation complex. The cap also protects mRNA from degradation by 5’-exonucleases and facilitates the export of mRNA from the nucleus to the cytoplasm .

Molecular Targets and Pathways:

Cap-Binding Proteins: this compound interacts with cap-binding proteins such as eIF-4E and the nuclear cap-binding protein complex (CBC), which are crucial for mRNA processing and translation.

RNA Processing Pathways: The compound is involved in various RNA processing pathways, including splicing, 3’ end formation, and nonsense-mediated decay.

Comparaison Avec Des Composés Similaires

m7GpppA: Another cap analogue with a similar structure but different base pairing properties.

m7GpppC: A cap analogue with cytosine instead of guanosine.

Uniqueness: m7GpppGpG is unique due to its specific interaction with guanosine and its role in stabilizing mRNA and facilitating efficient translation. Its ability to prevent premature degradation by 5’-exonucleases and recruit essential proteins for RNA processing makes it a valuable tool in scientific research and biotechnological applications .

Propriétés

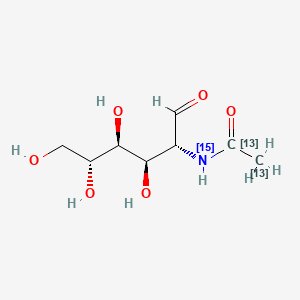

Formule moléculaire |

C31H41N15O25P4 |

|---|---|

Poids moléculaire |

1147.6 g/mol |

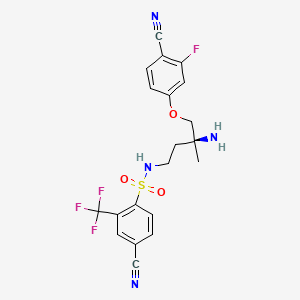

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1 |

Clé InChI |

HKWBHWHNZUMMTL-QHADGNPYSA-N |

SMILES isomérique |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

SMILES canonique |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)